molecular formula C22H32N2O4S B2379095 N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1797727-40-2

N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No.: B2379095
CAS No.: 1797727-40-2
M. Wt: 420.57
InChI Key: GUBJURFQJKGASC-UHFFFAOYSA-N
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Description

N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that features a unique adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane core is functionalized with a methoxy group at the 2-position.

    Sulfamoylation: The functionalized adamantane is then reacted with a sulfonamide derivative to introduce the sulfamoyl group.

    Coupling with the Phenyl Ring: The sulfamoyl-adamantane intermediate is coupled with a 3-methylphenyl derivative.

    Final Propionamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s adamantane core provides rigidity and stability, making it useful in the development of advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide involves its interaction with specific molecular targets. The adamantane core provides a stable scaffold, while the sulfamoyl and propionamide groups interact with biological targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(adamantan-2-yl)methyl)sulfonamide
  • N-(4-(adamantan-2-yl)methyl)sulfonamide
  • N-(3-methylphenyl)propionamide

Uniqueness

N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is unique due to the combination of its adamantane core, sulfamoyl group, and propionamide moiety. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[4-[(2-methoxy-2-adamantyl)methylsulfamoyl]-3-methylphenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4S/c1-4-21(25)24-19-5-6-20(14(2)7-19)29(26,27)23-13-22(28-3)17-9-15-8-16(11-17)12-18(22)10-15/h5-7,15-18,23H,4,8-13H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBJURFQJKGASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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